molecular formula C16H21N3O2S B1672575 (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine CAS No. 451462-58-1

(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine

Cat. No. B1672575
CAS RN: 451462-58-1
M. Wt: 319.4 g/mol
InChI Key: AWDORCFLUJZUQS-ZDUSSCGKSA-N
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Description

H-1152 is a membrane-permeable and selective inhibitor of Rho-associated protein kinase (ROCK). It is known for its high specificity and potency, with a Ki value of 1.6 nM and an IC50 value of 12 nM for ROCK2 . This compound is widely used in scientific research due to its ability to inhibit ROCK, which plays a crucial role in various cellular processes.

Scientific Research Applications

H-1152 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the role of ROCK in various chemical reactions and pathways.

    Biology: Employed in cell culture studies to investigate the effects of ROCK inhibition on cell morphology, migration, and proliferation.

    Medicine: Explored as a potential therapeutic agent for diseases involving abnormal ROCK activity, such as cancer, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting ROCK.

Mechanism of Action

H-1152 exerts its effects by selectively inhibiting ROCK. The inhibition of ROCK leads to the disruption of various cellular processes, including actin cytoskeleton organization, cell contraction, and motility. The molecular targets of H-1152 include ROCK1 and ROCK2, which are involved in the regulation of these processes. The inhibition of ROCK by H-1152 results in decreased phosphorylation of downstream targets, leading to altered cellular functions .

Biochemical Analysis

Biochemical Properties

(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans . These interactions suggest that the compound may influence signaling pathways regulated by cyclic AMP (cAMP), a crucial second messenger in many biological processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-dependent protein kinases can lead to alterations in the phosphorylation state of target proteins, thereby affecting gene expression and metabolic pathways . These changes can have downstream effects on cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cAMP-dependent protein kinase, thereby preventing the phosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects, including potential renal failure when combined with other compounds . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cAMP-dependent protein kinases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-1152 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of H-1152 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

H-1152 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of H-1152 can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of H-1152

H-1152 is unique due to its high specificity and potency for ROCK2, making it a valuable tool for studying ROCK-related pathways. Its membrane permeability allows it to effectively penetrate cells and exert its inhibitory effects. Compared to other ROCK inhibitors, H-1152 has a distinct chemical structure and pharmacokinetic profile, which can influence its efficacy and applications in research .

properties

IUPAC Name

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDORCFLUJZUQS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735620
Record name Dimethylfasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

451462-58-1
Record name Dimethylfasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine
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(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine
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(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine
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